molecular formula C18H23N3O5 B2916028 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide CAS No. 899734-32-8

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide

Cat. No.: B2916028
CAS No.: 899734-32-8
M. Wt: 361.398
InChI Key: LEYYIMLBNDMOCD-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule is characterized by an oxalamide functional group, which is known to serve as a versatile scaffold for the inhibition of various enzymes and protein-protein interactions. The compound's structure integrates a 1,4-dioxaspiro[4.4]nonane moiety, a ketal that is often used as a protected form of a carbonyl group, enhancing the molecule's solubility and directing its physicochemical properties . The 4-acetamidophenyl substituent is a common pharmacophore found in compounds that target biological pathways, suggesting potential research applications in areas such as enzyme inhibition or receptor binding studies. The specific research value of this compound lies in its potential as a building block for more complex molecules or as a lead compound for the development of protease inhibitors or other biologically active agents. Its mechanism of action would be highly dependent on the specific research context but is fundamentally linked to its ability to mimic a peptide bond or act as a hydrogen-bond donor/acceptor, thereby interfering with biological processes at a molecular level. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to conduct their own experiments to verify the compound's applicability for their specific projects.

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-12(22)20-13-4-6-14(7-5-13)21-17(24)16(23)19-10-15-11-25-18(26-15)8-2-3-9-18/h4-7,15H,2-3,8-11H2,1H3,(H,19,23)(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYYIMLBNDMOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide typically involves multiple steps, starting with the preparation of the spirocyclic core. One common approach is the enantioselective reduction of γ-nitroketones using chiral reducing agents such as diisopinocampheylchloroborane (DIP-C1™) . This step is followed by the formation of the oxalamide linkage through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Oxalamide Derivatives

Structural Comparisons

The following table highlights structural differences and similarities between the target compound and key analogs:

Compound Name / ID Key Substituents (N1/N2) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 1,4-dioxaspiro[4.4]nonan-2-ylmethyl / 4-acetamidophenyl C₁₈H₂₃N₃O₅ 361.4 Spirocyclic ether; acetamido group
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl / 2-(pyridin-2-yl)ethyl C₂₀H₂₃N₃O₅ 393.4 Umami flavor agonist; pyridine moiety
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide 4-chlorophenyl / thiazole-pyrrolidine hybrid C₂₀H₂₄ClN₅O₃S 449.9 Antiviral (HIV entry inhibitor); thiazole
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide 1,4-dioxaspiro[4.4]nonan-2-ylmethyl / 3-nitrophenyl C₁₆H₁₉N₃O₆ 349.3 Nitro group; lower molecular weight

Key Observations :

  • Spirocyclic vs.
  • Functional Groups : The 4-acetamidophenyl group provides hydrogen-bonding capability distinct from the nitro group in or the chlorophenyl/thiazole moieties in HIV inhibitors .
Toxicological and Metabolic Considerations
  • Metabolism: Oxalamides in undergo hydrolysis and oxidation, with high-capacity metabolic pathways minimizing toxicity risks.
  • Safety: The NOEL values for S336 (100 mg/kg/day) and related compounds suggest a wide safety margin for oxalamides, though substituent-specific toxicity must be assessed .

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound is characterized by a dioxaspiro framework , which enhances its stability and interaction with biological targets. The molecular formula for this compound is C18H24N2O5C_{18}H_{24}N_{2}O_{5}, with a molecular weight of approximately 348.4 g/mol. The presence of oxalamide functional groups suggests potential interactions with various biological pathways.

Structural Feature Description
Dioxaspiro FrameworkProvides stability and unique biological interactions
Oxalamide Functional GroupEnhances potential biological activity

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antimicrobial Activity : Certain oxalamides have demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections.
  • Antitumor Properties : Compounds within this class may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
  • Enzyme Inhibition : The dioxaspiro structure suggests potential interactions with enzymes involved in metabolic pathways.

These mechanisms underline the need for further research to elucidate the specific pathways through which this compound exerts its effects.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that oxalamides with similar dioxaspiro structures exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing effective concentrations for potential therapeutic applications.
  • Cancer Cell Proliferation Inhibition : In vitro assays indicated that compounds with oxalamide functionalities could significantly reduce the proliferation of various cancer cell lines. The mechanism was attributed to the induction of apoptosis, which was confirmed through flow cytometry analysis.
  • Enzymatic Activity Modulation : Research has shown that derivatives of dioxaspiro compounds can act as enzyme inhibitors in metabolic pathways, particularly those involved in inflammation and cancer progression.

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